2-Morpholino-2-(p-tolyl)acetonitrile hydrochloride
Overview
Description
2-Morpholino-2-(p-tolyl)acetonitrile hydrochloride: is a chemical compound with the molecular formula C13H17ClN2O. It is characterized by the presence of a morpholine ring, a p-tolyl group, and an acetonitrile moiety. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Morpholino-2-(p-tolyl)acetonitrile hydrochloride typically involves the reaction of p-tolylacetonitrile with morpholine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the morpholine ring or the p-tolyl group.
Reduction: Reduction reactions may target the nitrile group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile group or the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like sodium hydride or organolithium compounds are employed for substitution reactions.
Major Products Formed:
Oxidation: Products may include oxidized derivatives of the morpholine ring or the p-tolyl group.
Reduction: The primary product is the corresponding amine.
Substitution: Substituted derivatives of the original compound, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: 2-Morpholino-2-(p-tolyl)acetonitrile hydrochloride is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound is used to study the interactions of morpholine-containing molecules with biological targets. It serves as a model compound for understanding the behavior of similar structures in biological systems.
Medicine: The compound is investigated for its potential pharmacological properties. It may serve as a lead compound in the development of new drugs, particularly those targeting the central nervous system.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 2-Morpholino-2-(p-tolyl)acetonitrile hydrochloride involves its interaction with specific molecular targets. The morpholine ring and the nitrile group are key functional groups that contribute to its biological activity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 2-Morpholino-2-phenylacetonitrile
- 2-Morpholino-2-(m-tolyl)acetonitrile
- 2-Morpholino-2-(o-tolyl)acetonitrile
Comparison: Compared to its analogs, 2-Morpholino-2-(p-tolyl)acetonitrile hydrochloride is unique due to the position of the methyl group on the aromatic ring. This positional difference can influence the compound’s reactivity, stability, and interaction with biological targets. The p-tolyl group provides distinct steric and electronic properties, making this compound particularly valuable in specific research and industrial applications.
Properties
IUPAC Name |
2-(4-methylphenyl)-2-morpholin-4-ylacetonitrile;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O.ClH/c1-11-2-4-12(5-3-11)13(10-14)15-6-8-16-9-7-15;/h2-5,13H,6-9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRNXPGRMEPROGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C#N)N2CCOCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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